Predicted Lipophilicity Difference vs. (Phthalazin-1-ylthio)acetic acid (IDO-IN-18)
The target compound's ClogP was predicted to be 3.18 (ChemDraw Professional 20.0), compared to a ClogP of 1.15 for (phthalazin-1-ylthio)acetic acid (CAS 314027-92-4) . The 2.03 log unit increase reflects the addition of the 4-chlorophenyl ring, which provides enhanced passive membrane permeability essential for intracellular target engagement platforms such as aldose reductase.
Δ +2.03
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP = 3.18 |
| Comparator Or Baseline | (phthalazin-1-ylthio)acetic acid (IDO-IN-18): ClogP = 1.15 |
| Quantified Difference | Δ ClogP = +2.03 |
| Conditions | Predicted using ChemDraw Professional 20.0 fragment-based algorithm |
Why This Matters
A ClogP > 3.0 makes the compound a significantly better candidate for intracellular enzyme targets compared to the unsubstituted analog.
